2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid is a heterocyclic compound with a benzothiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid typically involves the chlorination of tetrahydrobenzothiazole derivatives followed by carboxylation. One common method includes the reaction of 2-amino-4,5,6,7-tetrahydrobenzothiazole with thionyl chloride to introduce the chlorine atom, followed by carboxylation using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of tetrahydrobenzothiazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles like amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydrobenzothiazole derivatives.
Substitution: Amino, alkoxy, or thiol-substituted benzothiazoles.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Benzothiazole: A parent compound with similar structural features but lacking the chlorine and carboxylic acid groups.
2-Amino-4,5,6,7-tetrahydrobenzothiazole: A precursor in the synthesis of 2-Chloro-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid.
2-Chloro-4,5,6,7-tetrahydrobenzothiazole: A related compound without the carboxylic acid group.
Uniqueness: 2-Chloro-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid is unique due to the presence of both chlorine and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H8ClNO2S |
---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h4H,1-3H2,(H,11,12) |
InChI Key |
JRYMFLUAKJUBTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)SC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.